4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-[2-(6-oxo-3-phenylpyridazin-1-yl)propanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11(18(25)20-15-10-26-9-13(15)17(19)24)22-16(23)8-7-14(21-22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNOQBEKJHFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CSC=C1C(=O)N)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels.
Mode of Action
The compound acts as an agonist to the THR-β. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it, which in turn leads to changes in the regulation of lipid levels.
Biochemical Pathways
The activation of the THR-β by the compound leads to a series of biochemical reactions that ultimately result in the regulation of lipid levels. The specific pathways and their downstream effects are complex and involve multiple steps. The overall result is a decrease in ldl cholesterol (ldl-c) and triglycerides (tg).
Biological Activity
The compound 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide is a derivative of thiophene and pyridazine, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a thiophene ring and a pyridazine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (liver carcinoma) | 5.0 |
| Compound B | MCF7 (breast cancer) | 12.5 |
| Compound C | A549 (lung cancer) | 8.0 |
The mechanism of action is often attributed to the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, with some studies suggesting that the presence of electron-withdrawing groups enhances activity .
Anticonvulsant Activity
Some analogs have demonstrated anticonvulsant effects in animal models. The SAR studies suggest that modifications in the phenyl group significantly influence the anticonvulsant efficacy:
| Modification | Activity Level |
|---|---|
| Methoxy group at para position | High |
| Chlorine substitution | Moderate |
| No substituent | Low |
This indicates that specific functional groups can enhance the compound's ability to modulate neuronal excitability .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, contributing to its anticonvulsant properties.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells through mitochondrial pathways.
Case Studies
A notable study evaluated the compound's effects on human cancer cell lines and provided insights into its potential therapeutic applications. The study utilized various assays to measure cell viability and apoptosis induction:
Study Summary
- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
- Methods : MTT assay for cell viability; flow cytometry for apoptosis detection.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a corresponding increase in apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
